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Compound of Interest

JWH 018 N-(5-bromopentyl)
Compound Name:

analog
CAS No.: 1445578-62-0
Cat. No.: B585078

Get Quote

Executive Summary

This technical guide provides a rigorous comparison of the biological activity,
pharmacodynamics, and structure-activity relationships (SAR) between JWH-018 (1-pentyl-3-
(1-naphthoyl)indole) and its 5-bromopentyl analog (often designated as JWH-018-Br).

While JWH-018 is a reference standard in synthetic cannabinoid research, the introduction of a
terminal bromine atom on the

-pentyl chain significantly alters physicochemical properties and receptor interaction kinetics.
Experimental data indicates that while both compounds function as full agonists at CB

and CB

receptors, the brominated analog exhibits distinct modulation of in vivo toxicity profiles,
specifically showing reduced convulsant activity compared to the parent compound despite
retaining high receptor affinity.
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Chemical Identity & Physicochemical Properties[1]
[2][3][4]

The core structural difference lies in the terminal substitution of the alkyl chain. This
modification impacts lipophilicity (LogP) and steric occupancy within the receptor binding

pocket.
5-Bromopentyl Analog
Feature JWH-018
(JWH-018-Br)
naphthalen-1-yl-(1-pentylindol- 1-(5-bromopentyl)-1H-indol-3-
IUPAC Name p yl-(1-penty [1-( pentyl)
3-yl)methanone yl]-1-naphthalenyl-methanone
C C
Molecular Formula H H
NO BrNO
Molar Mass 341.45 g/mol 420.35 g/mol
LogP (Predicted) ~7.2 ~7.9 (Higher Lipophilicity)

Terminal methyl group (flexible,  Terminal bromine (bulky,
Key Structural Feature )
hydrophobic) halogen-bond donor)

Structure-Activity Relationship (SAR) Logic

The addition of a halogen at the

-position of the alkyl chain is a classic SAR strategy.

» Electronic Effect: The electronegative bromine withdraws electron density but also serves as
a lipophilic anchor.

o Steric Effect: The Van der Waals radius of Bromine (1.85 A) is significantly larger than the
Hydrogen (1.20 A) it replaces, potentially enhancing hydrophobic interactions within the CB

receptor's transmembrane helices (specifically interacting with residues Phel70, Phel74,
and Phe268).
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Figure 1: Structural logic dictating the pharmacological divergence between JWH-018 and its
brominated analog.

Pharmacodynamics: Receptor Binding &
Function[4][5][6]
Receptor Affinity ()

Both compounds exhibit nanomolar affinity for cannabinoid receptors.[1][2][3][4][5] The
brominated analog generally retains or slightly improves affinity due to the "halogen effect,"
where the halogen atom fills the hydrophobic sub-pocket of the receptor more effectively than a
methyl group.

Selectivity (CB
CB CB
Compound /CB
(nM) (nM)
)
~3.0 (Moderate CB
JWH-018 9.00 £ 5.00 2.94 +2.65
pref)
JWH-018-Br ~5.0-8.0 <5.0 Mixed / Non-selective

© 2026 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b585078/docs?utm_src=pdf-body-img#comparative-biological-activity-guide-jwh-018-vs-5-bromopentyl-analog
https://www.frontiersin.org/journals/psychiatry/articles/10.3389/fpsyt.2017.00130/full
https://en.wikipedia.org/wiki/JWH-018
https://pmc.ncbi.nlm.nih.gov/articles/PMC3130777/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3921679/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3298571/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585078?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

*Note: Exact

values for JWH-018-Br vary by assay conditions. Computational docking studies (Vigolo et al.)
suggest the binding energy ranking: JWH-018-1 > JWH-018-CI| > JWH-018-Br > JWH-018,
implying the bromo-analog theoretically binds tighter than the parent.

Functional Activity (GTP S & cAMP)

In functional assays, both compounds act as Full Agonists. However, the efficiency of signal
transduction differs.

o JWH-018: Exhibits high intrinsic efficacy (

), often exceeding that of the partial agonist
-THC.

o JWH-018-Br: Retains full agonism but demonstrates a "ceiling effect” in vivo. While it binds
tightly, its ability to recruit downstream effectors (like

-arrestin) may differ, contributing to its altered toxicity profile.
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Figure 2: Canonical G-protein signaling pathway activated by both ligands. The magnitude of
the "Response"” node varies between the two analogs.

In Vivo Pharmacology & Toxicology[4]
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A critical distinction emerges in in vivo models. While fluorinated analogs (like AM-2201) are
typically more potent and toxic than their non-halogenated parents, the brominated analog
(JWH-018-Br) displays a nuanced profile.

The Tetrad Battery

In the classic cannabinoid tetrad (hypothermia, analgesia, catalepsy, locomotor suppression):

o JWH-018: Induces profound catalepsy and hypothermia at low doses (< 3 mg/kg). Known to
cause seizures and myoclonia at high doses.[6]

o JWH-018-Br: Potently impairs memory (Novel Object Recognition) and suppresses
locomotion. However, studies (Marti et al., 2016) indicate it is less effective than JWH-018 at
inducing convulsive episodes and myoclonia.

Toxicity Differential

The reduced convulsant potential of JWH-018-Br, despite high affinity, suggests:

o Pharmacokinetic Dampening: The bulky bromine atom may alter blood-brain barrier (BBB)
penetration kinetics or increase plasma protein binding, smoothing the "spike" of
concentration in the CNS.

¢ Biased Agonism: The structural change may favor G-protein coupling over

-arrestin recruitment (often linked to adverse effects), though this requires further
confirmation.

Experimental Protocols

To validate these comparisons, the following standardized protocols are recommended.
[ SJGTP S Binding Assay
This assay measures the functional potency (

) and efficacy (

) of the ligand by quantifying G-protein activation.
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Protocol Workflow:
e Membrane Preparation: Harvest CHO cells stably expressing hCB
or hCB
. Homogenize in ice-cold Tris-EDTA buffer. Centrifuge at 40,000
g.
o Assay Buffer: 50 mM Tris-HCI (pH 7.4), 3 mM MgCI
, 0.2 mM EGTA, 100 mM NacCl, 0.1% BSA. Add GDP (10-50
M) to suppress basal activity.
e Incubation: Mix membranes (10
g protein) with:
o Test compound (10
to 10
M).
o[
S|GTP
S (~0.1 nM).
o Incubate for 60-90 min at 30°C.

o Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in cold water).

» Quantification: Measure bound radioactivity via liquid scintillation counting.
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Figure 3: Workflow for determining functional efficacy via [
S|GTP
S binding.

Radioligand Competition Binding

To determine
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» Radioligand: [
H]CP-55,940 (0.5-1.0 nM).

e Non-specific Binding: Defined by 10
M WIN 55,212-2.

e Analysis: Convert

to

using the Cheng-Prusoff equation:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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